rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
The compound rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a complex organic molecule characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the trifluoromethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclic core provides structural rigidity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,4S)-7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(2R,5S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[320]heptane-1-carboxylic acid stands out due to its unique bicyclic structure and the presence of a trifluoromethyl group
Properties
Molecular Formula |
C23H20F3NO4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(1R,5R,6S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C23H20F3NO4/c24-23(25,26)18-9-22(20(28)29)12-27(10-19(18)22)21(30)31-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,28,29)/t18-,19+,22-/m0/s1 |
InChI Key |
CWBGAAFWOXAHKU-JQVVWYNYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1C(C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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